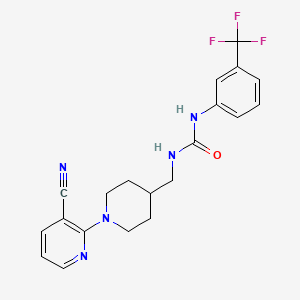

2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing imidazo[1,2-a]pyridine derivatives in moderate to good yields . Another method includes the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a significant advancement over traditional in-flask methods . Additionally, the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage has been reported as an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. Studies on the structural properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have revealed that these compounds can exist as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions . The crystal structures of related compounds, such as imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes, have been elucidated using single-crystal X-ray diffraction, showing two-dimensional hydrogen-bonded networks and weak C–H···O and π–π contacts .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, they can be used as fluorescent probes for mercury ion detection due to their ability to react and form complexes with mercury ions . They also engage in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Furthermore, the bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones can afford imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical exhibit low magnetic susceptibilities and can show weak antiferromagnetic behavior or unusual magnetic behavior depending on the crystal-stacking structure . The luminescence properties of coordination polymers based on related compounds, such as 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylic acid, have been investigated, demonstrating their potential in material science applications . Additionally, the thermal stability and photoluminescent properties of silver(I) coordination frameworks constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been studied, revealing their suitability for various applications10.

Applications De Recherche Scientifique

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including structures related to "2-Imidazol-1-ylpyridine-3-carboxylic acid hydrochloride," have been investigated for their antitumor properties. Research shows that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures exhibit potential as antitumor drugs, with some having advanced to preclinical testing stages. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives

The synthesis and chemical transformation of 4-phosphorylated derivatives of imidazoles, including methods and biological activities, have been systematically reviewed. These compounds are synthesized using various methods and demonstrate activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects. The research underscores the importance of 1,3-azoles, including imidazole derivatives, in synthesizing compounds with significant biological activities (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).

Corrosion Inhibition by Imidazole Derivatives

Imidazole and its derivatives are extensively utilized as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and cost-effectiveness. These compounds, characterized by a 5-membered heterocyclic ring, exhibit enhanced corrosion inhibition through modification of their structure, highlighting their potential in industrial applications, particularly in the petroleum industry (Nipaporn Sriplai, K. Sombatmankhong, 2023).

Antimicrobial Activities of Imidazole

Imidazole is a core structure for developing antimicrobial agents, including antifungal drugs like ketoconazole and clotrimazole. The compound's heterocyclic nature is exploited in pharmaceutical industries for manufacturing drugs against microbial resistance. This review indicates the need for synthesizing more imidazole derivatives to combat the growth of new microbial strains, suggesting the relevance of research in this area ( ).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLNLIUDQAAVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)